molecular formula C6H9N3O4 B13897709 2,5-Dioxoimidazolidin-1-yl dimethylcarbamate

2,5-Dioxoimidazolidin-1-yl dimethylcarbamate

Katalognummer: B13897709
Molekulargewicht: 187.15 g/mol
InChI-Schlüssel: ZYOLEBDRBWSQHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dioxoimidazolidin-1-yl dimethylcarbamate is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a dioxoimidazolidinone ring and a dimethylcarbamate group. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxoimidazolidin-1-yl dimethylcarbamate typically involves the reaction of ethylenediamine with carbonyldiimidazole, followed by cyclization to form the imidazolidinone ring. The dimethylcarbamate group is introduced through a subsequent reaction with dimethylcarbamoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dioxoimidazolidin-1-yl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dioxoimidazolidinone ring to a dihydroimidazolidinone ring.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidinones and carbamate derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

2,5-Dioxoimidazolidin-1-yl dimethylcarbamate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Dioxoimidazolidin-1-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting key enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2,5-Dioxoimidazolidin-4-yl)urea: This compound shares the imidazolidinone ring but has a urea group instead of a carbamate group.

    Methyl 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate: This compound has a similar imidazolidinone ring structure but differs in the side chain.

Uniqueness

2,5-Dioxoimidazolidin-1-yl dimethylcarbamate is unique due to its specific combination of the dioxoimidazolidinone ring and the dimethylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C6H9N3O4

Molekulargewicht

187.15 g/mol

IUPAC-Name

(2,5-dioxoimidazolidin-1-yl) N,N-dimethylcarbamate

InChI

InChI=1S/C6H9N3O4/c1-8(2)6(12)13-9-4(10)3-7-5(9)11/h3H2,1-2H3,(H,7,11)

InChI-Schlüssel

ZYOLEBDRBWSQHK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)ON1C(=O)CNC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.